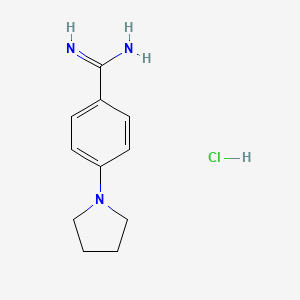![molecular formula C10H8Cl2N2O B1523061 5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1094351-83-3](/img/structure/B1523061.png)
5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole
Descripción general
Descripción
5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole, also known as CMCPO, is a heterocyclic compound with a broad range of applications in the scientific research field. It has been used in various laboratory experiments and clinical trials, as it is known to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Fungicidal Agents
5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole derivatives have been explored for their potential fungicidal properties. For instance, the synthesis of 3,5-disubstituted 1,3,4-oxadiazole-2-thiones has shown notable fungitoxic properties against test organisms, highlighting the chemical's relevance in developing fungicides (Goswami et al., 1984).
Organic Synthesis and Chemical Reactions
The compound has also been investigated in organic synthesis and chemical reaction studies. For example, reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine have led to insights into ring fission and C–C bond cleavage reactions, contributing to the understanding of reaction mechanisms and synthetic pathways for related chemical compounds (Jäger et al., 2002).
Photoluminescent Properties
Research into 1,3,4-oxadiazole derivatives, including those related to the compound of interest, has led to the discovery of new materials with photoluminescent properties. These findings are significant for applications in light-emitting devices and the development of materials with specific optical characteristics (Han et al., 2010).
Antimicrobial and Anti-Proliferative Activities
The chemical structure has served as a basis for synthesizing compounds with antimicrobial and anti-proliferative activities. Research into N-Mannich bases of 1,3,4-oxadiazole has shown promising results against pathogenic bacteria and various cancer cell lines, underscoring the compound's potential in medical and pharmaceutical research (Al-Wahaibi et al., 2021).
Optoelectronic Properties
The incorporation of 1,3,4-oxadiazole units into molecular wires and polymers has been explored for their redox, structural, and optoelectronic properties. These studies contribute to the development of materials for electronic and photonic applications, demonstrating the versatility and potential of 5-(chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole derivatives in advanced materials science (Wang et al., 2006).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-6-10-13-9(14-15-10)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXHHSIMPHCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)


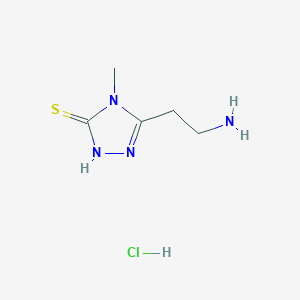

![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)
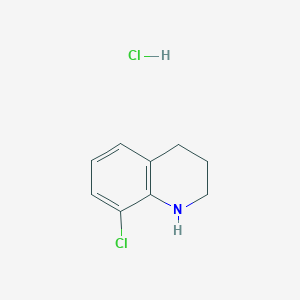
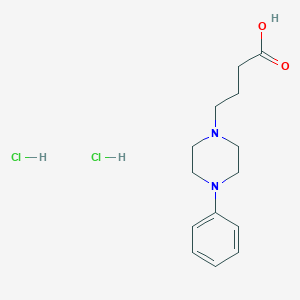
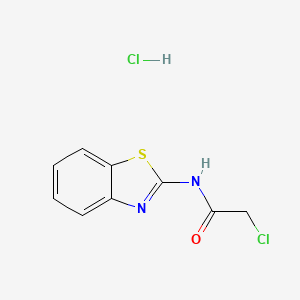

![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)

